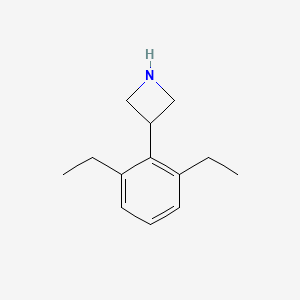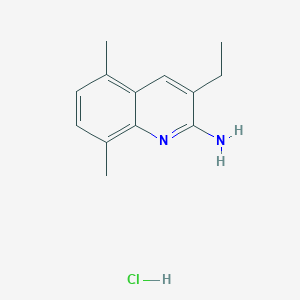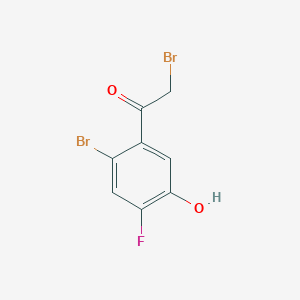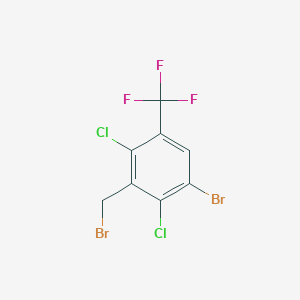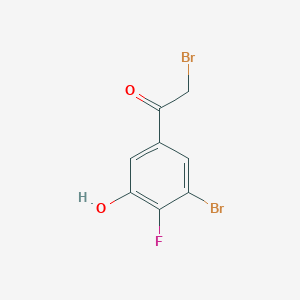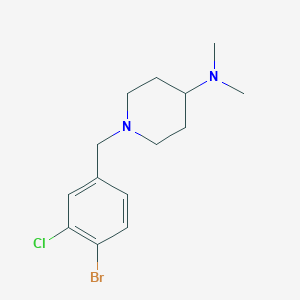![molecular formula C34H22N4S B15339118 7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MFCD32691205 involves the use of specific synthetic routes that ensure the formation of the desired compound with high purity. The synthetic process typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are often organic compounds with functional groups that can undergo specific reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of MFCD32691205 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reactants are mixed in industrial reactors under optimized conditions.
Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques to ensure the product meets the required specifications.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32691205 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, where reducing agents convert it to reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, reduced forms of the compound.
Aplicaciones Científicas De Investigación
MFCD32691205 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and developing diagnostic tools.
Medicine: Its potential as an anticancer agent is being explored, particularly in targeting cancer cells and inducing apoptosis.
Mecanismo De Acción
The mechanism by which MFCD32691205 exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with copper ions, leading to the formation of complexes that can induce cellular responses.
Pathways Involved: The interaction with copper ions results in the generation of reactive oxygen species (ROS), which cause DNA damage and cell cycle arrest, ultimately leading to apoptosis.
Comparación Con Compuestos Similares
MFCD32691205 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32691206 and MFCD32691207 share similar structural features but differ in their specific functional groups and reactivity.
Propiedades
Fórmula molecular |
C34H22N4S |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
7-carbazol-9-yl-N-naphthalen-1-yl-N-phenyl-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C34H22N4S/c1-2-13-24(14-3-1)37(28-20-10-12-23-11-4-5-15-25(23)28)31-21-22-32(34-33(31)35-39-36-34)38-29-18-8-6-16-26(29)27-17-7-9-19-30(27)38/h1-22H |
Clave InChI |
FFEFTQJWKUXMLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C4=CC=C(C5=NSN=C45)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


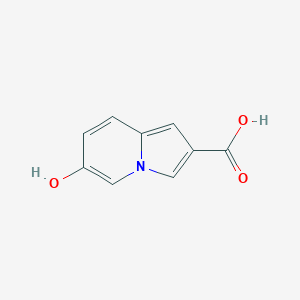

![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)
